Tert-butyl 2-amino-4,4,4-trifluorobutanoate
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Description
Tert-butyl 2-amino-4,4,4-trifluorobutanoate hydrochloride is a chemical compound with the CAS Number: 1214700-91-0 . It has a molecular weight of 249.66 . The compound is typically stored at 4 degrees Celsius .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a method for large-scale preparation of the target (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid has been developed . This method employs a recyclable chiral auxiliary to form the corresponding Ni (II) complex with glycine Schiff base, which is alkylated with CF3–CH2–I under basic conditions . The resultant alkylated Ni (II) complex is disassembled to reclaim the chiral auxiliary and 2-amino-4,4,4-trifluorobutanoic acid, which is in situ converted to the N-Fmoc derivative .Molecular Structure Analysis
The InChI code for this compound hydrochloride is 1S/C8H14F3NO2.ClH/c1-7(2,3)14-6(13)5(12)4-8(9,10)11;/h5H,4,12H2,1-3H3;1H .Physical and Chemical Properties Analysis
This compound hydrochloride is a powder . The compound is shipped at normal temperature .Safety and Hazards
The safety information for Tert-butyl 2-amino-4,4,4-trifluorobutanoate hydrochloride includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard .
Properties
IUPAC Name |
tert-butyl 2-amino-4,4,4-trifluorobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3NO2/c1-7(2,3)14-6(13)5(12)4-8(9,10)11/h5H,4,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWAWKELJYPDHJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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